Benzyl 2-iodophenyl(methyl)carbamate

Description

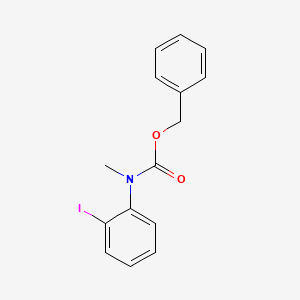

Structure

2D Structure

Properties

CAS No. |

1860876-40-9 |

|---|---|

Molecular Formula |

C15H14INO2 |

Molecular Weight |

367.18 g/mol |

IUPAC Name |

benzyl N-(2-iodophenyl)-N-methylcarbamate |

InChI |

InChI=1S/C15H14INO2/c1-17(14-10-6-5-9-13(14)16)15(18)19-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 |

InChI Key |

UUYTWTGPVSWNOI-UHFFFAOYSA-N |

SMILES |

CN(C1=CC=CC=C1I)C(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CN(C1=CC=CC=C1I)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Implications and Limitations

- Structural-Activity Relationships (SAR) : The position and type of halogen (iodo vs. chloro) significantly impact enzyme inhibition profiles. Computational modeling (as in ) could clarify iodine’s effects on binding.

- Data Gaps : Direct biological data for this compound are absent; inferences rely on analog studies.

Preparation Methods

General Synthetic Strategy for Benzyl 2-iodophenyl(methyl)carbamate

The preparation typically follows a two-step approach:

Step 1: Preparation of 2-iodophenyl(methyl)amine intermediate

This involves iodination of the aromatic ring followed by methylation of the amine group, or direct use of commercially available 2-iodophenyl(methyl)amine.Step 2: Carbamate formation via reaction with benzyl chloroformate

The amine intermediate is reacted with benzyl chloroformate in the presence of a base (such as diisopropylethylamine or triethylamine) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent (commonly dichloromethane) at low temperature (0 °C to room temperature). This forms the benzyl carbamate linkage selectively.

Detailed Preparation Procedure from Literature

A representative procedure extracted from a rigorous synthetic study is summarized below:

| Step | Reagents & Conditions | Description & Outcome |

|---|---|---|

| 1 | 2-iodophenyl(methyl)amine (10 mmol), benzyl chloroformate (11 mmol, 1.1 equiv), DMAP (10 mmol), DIPEA (21 mmol, 2.1 equiv), CH2Cl2 (25 mL, 0.4 M), 0 °C to rt | Benzyl chloroformate is added dropwise to a stirred solution of 2-iodophenyl(methyl)amine, DMAP, and DIPEA in dichloromethane at 0 °C. The mixture is warmed to room temperature and stirred overnight. |

| 2 | Workup: Quenched with 1 M HCl, extracted with CH2Cl2, washed with saturated NaHCO3 and brine, dried over Na2SO4 | Organic layers combined and solvent removed under reduced pressure. The crude product is purified by crystallization or column chromatography. |

| 3 | Purification: Crystallization from ethyl acetate/hexane or silica gel chromatography | Yields the pure this compound as a white solid. |

This method yields the target compound with high purity and good yield, typically above 80%.

Key Reaction Parameters and Their Effects

| Parameter | Typical Range | Effect on Reaction |

|---|---|---|

| Temperature | 0 °C to room temperature | Controls reaction rate and selectivity; low temperature minimizes side reactions. |

| Solvent | Dichloromethane (CH2Cl2) | Provides good solubility and inert environment. |

| Base | DIPEA or triethylamine (2.0–2.1 equiv) | Neutralizes HCl formed, drives carbamate formation. |

| Catalyst | DMAP (1 equiv) | Accelerates carbamate formation via nucleophilic catalysis. |

| Reaction time | 12–24 hours | Ensures complete conversion of amine to carbamate. |

Alternative Synthetic Routes and Considerations

Use of Activated Mixed Carbonates:

Activated carbonates such as p-nitrophenyl chloroformate and benzotriazole-based carbonates can be used to form carbamates under mild conditions, offering an alternative to benzyl chloroformate. These reagents provide high yields and selectivity but require additional preparation steps for the carbonate intermediates.Direct Carbamoylation via Isocyanates:

Although less common for iodinated aromatic amines due to sensitivity, isocyanate intermediates can react with benzyl alcohol to yield carbamates. This method is less favored due to handling difficulties and potential side reactions.Iodination Timing:

The iodination of the phenyl ring can be performed before or after carbamate formation depending on the stability of intermediates and desired regioselectivity. However, iodination is generally done on the amine precursor to avoid complications with the carbamate moiety.

Research Findings on Yield and Purity

From the supporting information of a peer-reviewed synthetic study:

| Compound | Yield (%) | Purity (NMR, LC-MS) | Notes |

|---|---|---|---|

| This compound | 80–86% | >95% | Crystallized white solid; confirmed by 1H NMR and mass spectrometry. |

Spectral data confirm the integrity of the carbamate group and the presence of the iodine substituent on the aromatic ring, consistent with expected chemical shifts and molecular ion peaks.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Benzyl chloroformate reaction with 2-iodophenyl(methyl)amine | Benzyl chloroformate, DMAP, DIPEA, CH2Cl2 | 0 °C to rt, overnight | High yield, straightforward, mild conditions | Requires pure amine precursor |

| Activated mixed carbonate method | p-Nitrophenyl chloroformate derivatives | Room temperature, base catalyzed | High selectivity, versatile | Additional reagent preparation needed |

| Isocyanate intermediate route | Isocyanates, benzyl alcohol | Controlled temperature | Direct carbamate formation | Handling hazards, less common |

Q & A

Q. What are the standard synthetic routes for Benzyl 2-iodophenyl(methyl)carbamate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer: The synthesis typically involves coupling reactions between benzyl carbamate derivatives and iodinated phenyl precursors. Key steps include:

- Substitution reactions: Utilizing 2-iodophenyl(methyl)amine intermediates with benzyl chloroformate under inert atmospheres (e.g., N₂) .

- Solvent selection: Polar aprotic solvents like DMF or THF enhance reactivity, while bases (e.g., triethylamine) neutralize HCl byproducts .

- Temperature control: Reactions are often conducted at 0–25°C to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) improves purity .

- Yield optimization: Monitoring reaction progress with TLC and adjusting stoichiometric ratios (1:1.2 for amine to chloroformate) mitigates incomplete conversion .

Q. Which analytical techniques are essential for characterizing this compound, and how should data be interpreted?

- Methodological Answer:

- NMR spectroscopy:

- ¹H NMR: Signals for the benzyl group (δ 7.2–7.4 ppm, multiplet) and methyl carbamate (δ 3.0–3.3 ppm, singlet) confirm structural integrity. The 2-iodophenyl group shows deshielded aromatic protons (δ 7.5–8.0 ppm) .

- ¹³C NMR: The iodine atom induces distinct shifts for adjacent carbons (δ 90–100 ppm for C-I coupling) .

- Mass spectrometry (ESI-MS): Molecular ion peaks ([M+H]⁺) validate the molecular weight. Fragmentation patterns (e.g., loss of CO₂ from the carbamate group) confirm functional groups .

- Elemental analysis: Matches calculated vs. experimental C/H/N percentages to verify purity (>95%) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer:

- Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for handling powders or solutions .

- Spill management: Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water to prevent environmental contamination .

- Storage: Store in sealed containers under dry, inert conditions (argon) to prevent hydrolysis of the carbamate group .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzymatic inhibition data between this compound and its structural analogs?

- Methodological Answer:

- Comparative SAR studies: Systematically modify substituents (e.g., replacing iodine with bromine or methyl groups) to assess steric/electronic effects on target binding .

- Molecular docking: Use software (e.g., AutoDock Vina) to model interactions with enzyme active sites. Validate predictions with mutagenesis studies (e.g., altering key residues in AChE/BChE) .

- Statistical analysis: Apply multivariate methods (e.g., IVE-PLS) to correlate structural descriptors (logP, polar surface area) with inhibition potency .

Q. What strategies enhance the selectivity of this compound derivatives for specific biological targets?

- Methodological Answer:

- Bioisosteric replacement: Substitute the iodine atom with trifluoromethyl or ethynyl groups to modulate lipophilicity and hydrogen-bonding potential .

- Proteomic profiling: Use affinity chromatography or pull-down assays to identify off-target interactions. Optimize lead compounds using SPR (surface plasmon resonance) for binding kinetics .

- Conformational analysis: Employ X-ray crystallography or cryo-EM to resolve target-bound structures, guiding rational design of rigid analogs (e.g., cyclopropyl substituents) .

Q. How can computational modeling predict the reactivity of this compound in novel chemical transformations?

- Methodological Answer:

- DFT calculations: Simulate reaction pathways (e.g., nucleophilic substitution at the iodine site) using Gaussian or ORCA. Transition state analysis identifies kinetic barriers .

- Solvent effects: Apply COSMO-RS models to predict solvation energies and optimize solvent systems for Suzuki-Miyaura cross-couplings .

- Machine learning: Train models on existing reaction datasets (e.g., USPTO) to forecast regioselectivity in Pd-catalyzed reactions involving the iodophenyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.